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Maduramicin Ammonium Salt -

Maduramicin Ammonium Salt

Catalog Number: EVT-8199341
CAS Number:
Molecular Formula: C47H83NO17
Molecular Weight: 934.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Maduramicin Ammonium Salt is a polyether antibiotic primarily used as an anticoccidial agent in veterinary medicine, particularly for broiler chickens. It is derived from the fermentation of Streptomyces madurensis, a bacterium known for producing various bioactive compounds. The compound is recognized for its effectiveness against Eimeria species, which are responsible for coccidiosis, a significant disease affecting poultry. Despite its efficacy, Maduramicin Ammonium Salt has limitations due to its low solubility and potential toxicity, which have prompted research into improved delivery methods such as nanostructured lipid carriers .

Source and Classification

Maduramicin Ammonium Salt is classified as an ionophore antibiotic. It belongs to the broader category of polyether antibiotics, which are characterized by their ability to form complexes with certain ions, thereby disrupting cellular ion homeostasis. This compound is specifically effective against Gram-positive bacteria and certain protozoa . Its chemical structure allows it to interact with cell membranes, influencing various physiological processes.

Synthesis Analysis

The synthesis of Maduramicin Ammonium Salt involves the conversion of Maduramicin through ionization of its acidic carboxylic groups to form a salt complex. The general method includes:

  • Fermentation: Cultivation of Streptomyces madurensis under specific conditions to produce Maduramicin.
  • Isolation: Extraction of Maduramicin from the fermentation broth using solvent extraction techniques.
  • Salt Formation: Reacting isolated Maduramicin with ammonium hydroxide or ammonium salts to yield Maduramicin Ammonium Salt.

The purity of synthesized Maduramicin Ammonium Salt typically exceeds 97% as determined by high-performance liquid chromatography .

Molecular Structure Analysis

Maduramicin Ammonium Salt has a complex molecular structure characterized by multiple ether linkages and a large carbon skeleton. Its molecular formula is C47H83NO17C_{47}H_{83}NO_{17}, with a molecular weight of approximately 934.16 g/mol. The structural features include:

  • Polyether Backbone: Confers its antibiotic properties.
  • Ammonium Group: Enhances solubility in aqueous environments, facilitating its application in veterinary medicine.

The three-dimensional conformation allows it to interact effectively with target organisms, disrupting their cellular processes.

Chemical Reactions Analysis

Maduramicin Ammonium Salt participates in several chemical reactions that are pivotal to its mechanism of action:

  • Ionophoric Activity: It forms complexes with monovalent cations (e.g., sodium and potassium), leading to increased permeability of cell membranes. This disrupts ionic gradients essential for cellular functions.
  • Reactivity with Cellular Components: The compound can interact with phospholipid membranes, altering membrane potential and leading to cell lysis in susceptible organisms .

These reactions contribute to its efficacy as an antimicrobial agent.

Mechanism of Action

The mechanism by which Maduramicin Ammonium Salt exerts its effects involves several key processes:

  1. Ion Transport Disruption: By forming complexes with cations, it disrupts normal ion transport across cell membranes.
  2. Cellular Apoptosis Induction: In mammalian cells, such as myoblasts, it has been shown to induce apoptosis by downregulating cyclins and upregulating cyclin-dependent kinase inhibitors. This leads to cell cycle arrest and subsequent cell death .
  3. Mitochondrial Dysfunction: The compound can affect mitochondrial membrane potential, leading to energy depletion in target cells .
Physical and Chemical Properties Analysis

Maduramicin Ammonium Salt exhibits several notable physical and chemical properties:

These properties influence its formulation and application in veterinary medicine.

Applications

Maduramicin Ammonium Salt is primarily used in veterinary applications:

  • Anticoccidial Agent: Widely employed in poultry farming to prevent coccidiosis caused by Eimeria species.
  • Antimicrobial Uses: Due to its activity against Gram-positive bacteria, it may also have applications in treating bacterial infections in livestock.
  • Research Applications: Investigated for potential use in cancer research due to its ability to induce apoptosis in mammalian cells .
Biosynthesis and Metabolic Engineering of Maduramicin Ammonium Salt

Fermentation Dynamics of Actinomadura yumaensis for Maduramicin Production

Industrial production of maduramicin hinges on the precise manipulation of Actinomadura yumaensis (often classified under the broader Actinomadura genus in industrial microbiology) fermentation. This Gram-positive bacterium, originating from soil ecosystems, executes a complex secondary metabolism to synthesize maduramicin under specific nutritional and physicochemical conditions. Fermentation occurs in large-scale bioreactors (typically 50,000–150,000 liters), where parameters are meticulously controlled to maximize yield while minimizing byproduct formation. The process exhibits distinct temporal phases—lag, exponential growth, production (idiophase), and decline—each demanding tailored environmental inputs [1].

Table 1: Critical Parameters for Maduramicin Fermentation by Actinomadura yumaensis

ParameterOptimal RangeImpact on Yield/Productivity
Temperature28–30°CLower temperatures reduce metabolic rate; higher promote byproducts
pH6.8–7.2 (buffered)Acidification (<6.5) inhibits biosynthesis; alkalinity destabilizes product
Dissolved Oxygen40–60% saturationHypoxia (<30%) triggers anaerobic metabolism reducing yield
Aeration Rate0.8–1.2 vvm (volume/volume/minute)Ensures oxygen transfer without excessive shear stress
Carbon SourceGlucose/Glycerol (controlled feed)Catabolite repression at high glucose; glycerol enhances precursor supply
Nitrogen SourceSoybean meal/Ammonium sulfateOrganic N supports growth; inorganic N regulates biosynthesis
Fermentation Duration168–216 hoursShorter durations yield incomplete biosynthesis; longer risks degradation

Key physiological aspects govern this bioprocess:

  • Carbon Metabolism: Glucose serves as the primary carbon source but requires fed-batch supplementation to circumvent catabolite repression. Excess glucose redirects metabolism toward biomass accumulation rather than antibiotic synthesis. Glycerol often serves as a superior carbon source or co-substrate, providing precursors (e.g., acetyl-CoA and propionyl-CoA) directly feeding the polyketide backbone assembly [1] [8].
  • Nitrogen Regulation: Organic nitrogen sources (e.g., soybean meal, yeast extract) support robust hyphal growth during the trophophase. However, a shift toward inorganic ammonium (e.g., (NH~4~)~2~SO~4~) during the idiophase enhances maduramicin titers. Ammonium ions act as both a nitrogen source and a biosynthetic regulator, potentially modulating enzymatic steps in the polyketide synthase (PKS) pathway or epoxidation/cyclization reactions [1] [8].
  • Oxygen Dependency: As an obligate aerobe, A. yumaensis requires high oxygen transfer rates. Maduramicin biosynthesis involves multiple oxygen-dependent enzymatic steps, including hydroxylations and epoxidations catalyzed by cytochrome P450 monooxygenases. Suboptimal dissolved oxygen (DO) concentrations below 30% saturation drastically reduce yield and alter the congener profile [1].

Strain improvement via classical mutagenesis (UV, chemical mutagens) and process optimization have elevated titers significantly. The industrial strain Actinomadura sp. J1-007, for instance, achieved 7.16 grams per liter in shake-flask fermentation through metabolic engineering—primarily via overexpression of a type II thioesterase (30% titer increase). Scale-up to industrial bioreactors necessitates addressing gradient formation (pH, nutrients, oxygen), where fed-batch strategies with computer-controlled nutrient feeds and advanced dissolved oxygen control algorithms maintain optimal conditions throughout the production phase [1].

Genetic Regulation of Polyether Ionophore Biosynthesis Pathways

Maduramicin belongs to the polyether ionophore class, characterized by their linear polyketide origin and extensive post-polyketide modification. The elucidation of its biosynthetic gene cluster (BGC) marked a breakthrough, revealing a sophisticated genetic architecture spanning >80 kilobases in Actinomadura sp. J1-007. This BGC encodes multi-domain modular polyketide synthases (PKSs), monooxygenases, epoxidases, cyclases, glycosyltransferases, and regulatory proteins [1].

Table 2: Core Functional Domains within the Maduramicin Biosynthetic Gene Cluster

Gene/ModuleProtein FunctionRole in Maduramicin Biosynthesis
madA–madFModular Type I Polyketide Synthase (PKS)Assembly of polyketide backbone via malonyl-CoA and methylmalonyl-CoA extension
madPCytochrome P450 MonooxygenaseHydroxylation at specific carbon atoms
madEEpoxidaseEpoxide ring formation from allylic precursors
madCEpoxide Hydrolase/CyclaseNucleophilic ring-opening cyclization forming tetrahydrofuran rings
madGGlycosyltransferaseAttachment of madurose sugar moiety
madRPathway-Specific Regulator (Streptomycete antibiotic regulatory protein family)Transcriptional activation of BGC genes
madTEType II ThioesteraseRemoval of aberrant acyl chains from PKS acyl carrier protein domains enhancing efficiency

The biosynthesis proceeds through defined stages:

  • Polyketide Chain Assembly: Giant modular Type I PKS enzymes (MadA–MadF) construct the aglycone core via sequential decarboxylative Claisen condensations. Each module incorporates malonyl-CoA or methylmalonyl-CoA extender units, determining backbone methylation patterns. The nascent chain grows tethered to acyl carrier protein (ACP) domains, with ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains within modules reducing β-keto groups to specific oxidation states [1] [5].
  • Oxidative Cyclization Cascade: The linear polyketide undergoes concerted oxidative modifications. Epoxidases (MadE) introduce epoxide functionalities at allylic sites. Epoxide hydrolases/cyclases (MadC) then catalyze regioselective and stereoselective nucleophilic attacks by internal hydroxyl groups, triggering cascade ring closures that generate the signature fused polycyclic ether system. This step is critical for establishing the ionophoric properties enabling cation transport [1] [5] [10].
  • Glycosylation and Tailoring: A dedicated glycosyltransferase (MadG) transfers dTDP-madurose (a branched deoxyhexose) to a specific hydroxyl group on the aglycone core. Additional tailoring steps, including O-methylation (catalyzed by methyltransferases) and final oxidation (by P450s), complete maduramicin acid synthesis [1].

Metabolic engineering exploits this genetic blueprint:

  • Overexpression of Rate-Limiting Enzymes: Constitutive expression of the type II thioesterase madTE proved highly effective. This enzyme acts as a "proofreader," hydrolyzing misprimed ACP domains within the PKS complex. Overexpression significantly reduces stalled PKS complexes, enhancing overall flux through the pathway and yielding a 30% titer increase (up to 7.16 grams per liter) [1].
  • Promoter Engineering and Regulatory Gene Manipulation: Replacing native promoters of core BGC genes (e.g., madP, madC, madG) with strong constitutive promoters boosts expression. Overexpressing the pathway-specific activator madR can coordinately upregulate the entire cluster [1].
  • Eliminating Competing Pathways: Targeted gene knockouts of genes responsible for shunt metabolites redirect metabolic flux toward maduramicin. For example, disrupting genes encoding alternative glycosyltransferases or oxidases prevents formation of less active congeners [1].
  • Heterologous Expression: Attempts to express the minimal maduramicin BGC in genetically tractable hosts like Streptomyces coelicolor or S. lividans are underway, aiming to simplify engineering and improve yields but facing challenges related to efficient large DNA fragment cloning, post-translational modification compatibility, and precursor supply [1].

Ammonium Salt Formation: Carboxylic Acid Ionization and Crystallization Mechanisms

Following fermentation and initial extraction, maduramicin exists predominantly as the free carboxylic acid. Conversion into the ammonium salt (maduramicin ammonium-α) is essential for enhancing stability, solubility in feed matrices, and bioavailability. This process leverages fundamental acid-base chemistry and crystallization engineering principles [3] [9].

Mechanism of Salt Formation:The carboxylic acid group (R-COOH) of maduramicin exhibits weak acidity (pKa estimated ~4.5–5.5). Treatment with ammonium hydroxide (NH~4~OH) under controlled conditions drives ionization:R-COOH + NH~4~OH → R-COO⁻ ⁺NH~4~ + H~2~OThis reaction proceeds efficiently near pH 7.0–8.5. Below pH 7.0, ionization is incomplete, leaving residual free acid prone to degradation or forming unstable amorphous solids. Above pH 8.5, excess ammonium hydroxide can promote hydrolytic degradation of sensitive functionalities within the maduramicin molecule, particularly the glycosidic linkage or epoxides [3] [9].

Crystallization Process Engineering:Precipitating the pure, crystalline ammonium salt requires precise control over supersaturation and crystal growth kinetics:

  • Concentration and Solvent Selection: The maduramicin acid solution is concentrated via vacuum distillation or nanofiltration. Solvent composition critically impacts crystal habit and purity. Mixtures of water-miscible organic solvents (e.g., ethanol, acetonitrile, isopropanol) with water are typically employed. Ethanol/water mixtures often favor high-yield precipitation of the desired crystalline form (maduramicin ammonium-α) [3] [9].
  • pH Adjustment and Seeding: Ammonium hydroxide is added gradually with vigorous stirring to achieve the target pH (typically 7.5 ± 0.2). Precise pH stat control prevents localized high pH zones causing degradation. Once near saturation, seed crystals of pure maduramicin ammonium-α are introduced to induce heterogeneous nucleation and guide the growth of the desired polymorph, suppressing amorphous precipitate or alternative crystal forms [3] [9].
  • Temperature Ramping and Aging: Crystallization often initiates at slightly elevated temperatures (e.g., 30–40°C) to enhance solubility during mixing, followed by controlled cooling (e.g., 0.1–0.5°C/minute) to 5–15°C. An aging period (4–24 hours) at the lower temperature allows for Ostwald ripening, where smaller crystals dissolve and redeposit onto larger seeds, improving crystal size distribution and purity [3] [9].
  • Filtration, Washing, and Drying: Crystals are collected via centrifugation or vacuum filtration. Washing with cold solvent mixtures removes occluded impurities and mother liquor. Lyophilization (freeze-drying) or vacuum tray drying at low temperatures (<40°C) preserves crystal integrity and prevents agglomeration, yielding a free-flowing powder [3] [9].

Table 3: Critical Parameters and Their Impact on Maduramicin Ammonium Salt Crystallization

Process ParameterTarget Range/ValueDeviation Impact
Final pH7.3–7.7<7.0: Incomplete salt formation, amorphous solid. >8.0: Degradation risk
Solvent CompositionEthanol:Water (60:40 to 80:20 v/v)Higher water: Reduced yield, smaller crystals. Higher ethanol: Increased viscosity, inclusion impurities
Seeding Temperature30–35°CToo low: Premature nucleation. Too high: Seed dissolution
Cooling Rate0.1–0.3°C per minuteToo fast: Excessive nucleation, small/fine crystals. Too slow: Agglomeration
Final Crystallization Temperature5–10°CHigher: Reduced yield. Lower: Increased viscosity, handling difficulty
Aging Time12–18 hoursShorter: Incomplete ripening, wider size distribution. Longer: Process inefficiency

Polymorphism and Quality Control:Maduramicin ammonium salt can exist in multiple solid-state forms (polymorphs or solvates). The α-form is the commercially relevant, thermodynamically stable polymorph under standard conditions. Its identity and purity are confirmed via X-ray powder diffraction (XRPD), showing distinct peaks (e.g., characteristic d-spacings), Fourier-transform infrared spectroscopy (FTIR), and differential scanning calorimetry (DSC), revealing a sharp melting endotherm typically >160°C (decomposition). Strict control over crystallization parameters ensures batch-to-batch consistency in crystal form, particle size distribution, and residual solvent levels, which are critical for pharmaceutical quality and stability in final feed premixes [3] [9]. The resulting ammonium salt typically achieves >95% purity (by HPLC), with the free acid and major fermentation congeners as specified impurities.

Properties

Product Name

Maduramicin Ammonium Salt

IUPAC Name

azanium;2-[(2R,3S,4S,5R,6S)-6-[(1R)-1-[(2S,5R,7S,8R,9S)-2-[(5S)-5-[(3S,5R)-3-[(2R,4S,5S,6S)-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5-[(3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-2-hydroxy-4,5-dimethoxy-3-methyloxan-2-yl]acetate

Molecular Formula

C47H83NO17

Molecular Weight

934.2 g/mol

InChI

InChI=1S/C47H80O17.H3N/c1-23-18-24(2)45(9,51)61-36(23)31-19-32(58-35-20-30(53-10)40(55-12)28(6)57-35)42(59-31)44(8)15-14-33(60-44)43(7)16-17-46(64-43)21-29(48)25(3)37(62-46)26(4)38-41(56-13)39(54-11)27(5)47(52,63-38)22-34(49)50;/h23-33,35-42,48,51-52H,14-22H2,1-13H3,(H,49,50);1H3/t23-,24+,25+,26+,27-,28-,29-,30-,31+,32-,33?,35+,36?,37-,38-,39-,40-,41-,42?,43-,44-,45-,46+,47+;/m0./s1

InChI Key

WQGJEAMPBSZCIF-PZQARBGFSA-N

SMILES

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)[O-])O)C)OC)OC)C)O)C)C)OC7CC(C(C(O7)C)OC)OC)(C)O)C.[NH4+]

Canonical SMILES

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)[O-])O)C)OC)OC)C)O)C)C)OC7CC(C(C(O7)C)OC)OC)(C)O)C.[NH4+]

Isomeric SMILES

C[C@H]1C[C@H]([C@@](OC1[C@H]2C[C@@H](C(O2)[C@@]3(CCC(O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]6[C@@H]([C@H]([C@@H]([C@](O6)(CC(=O)[O-])O)C)OC)OC)C)O)C)C)O[C@@H]7C[C@@H]([C@H]([C@@H](O7)C)OC)OC)(C)O)C.[NH4+]

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